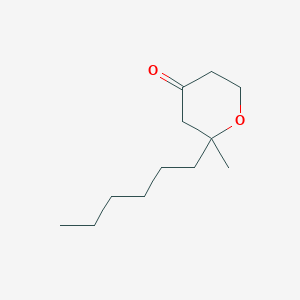
2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one is an organic compound belonging to the class of dihydropyrans. This compound is characterized by a six-membered ring containing one oxygen atom and a ketone functional group at the fourth position. The presence of hexyl and methyl substituents at the second position adds to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of hexanal with 2-methyl-3-buten-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds through an intramolecular cyclization to form the dihydropyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of hexyl alcohol derivatives.
Substitution: Formation of halogenated dihydropyran derivatives.
Scientific Research Applications
2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hexyl-2-methyltetrahydropyran-4-one: Similar structure but with a fully saturated ring.
2-Hexyl-2-methyl-3,4-dihydro-2H-pyran-4-one: Similar structure but with a different degree of saturation.
Uniqueness
2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one is unique due to its specific substitution pattern and the presence of both hexyl and methyl groups at the second position. This structural uniqueness contributes to its distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-hexyl-2-methyloxan-4-one |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-8-12(2)10-11(13)7-9-14-12/h3-10H2,1-2H3 |
InChI Key |
QLEFWACKVLBOPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CC(=O)CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















